![molecular formula C11H17IO3 B14255005 Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- CAS No. 240420-64-8](/img/structure/B14255005.png)
Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- is an organic compound with a complex structure that includes a cyclopentanone ring and a dioxolane ring substituted with an iodopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- typically involves the reaction of cyclopentanone with 3-iodopropyl dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The iodopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- involves its interaction with molecular targets and pathways within a given system. The iodopropyl group can participate in halogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The dioxolane ring provides stability and can act as a protecting group in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone with a similar cyclopentanone ring structure.
Cyclohexanone: A six-membered ring ketone with different reactivity and properties.
2-Pentanone: A linear ketone with different structural and chemical characteristics.
Uniqueness
Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- is unique due to the presence of both the iodopropyl and dioxolane groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
240420-64-8 |
|---|---|
Molecular Formula |
C11H17IO3 |
Molecular Weight |
324.15 g/mol |
IUPAC Name |
2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]cyclopentan-1-one |
InChI |
InChI=1S/C11H17IO3/c12-6-2-5-11(14-7-8-15-11)9-3-1-4-10(9)13/h9H,1-8H2 |
InChI Key |
QROFNCYRWKCFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2(OCCO2)CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


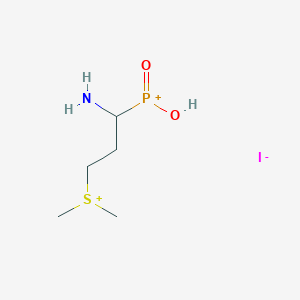
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)
![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)

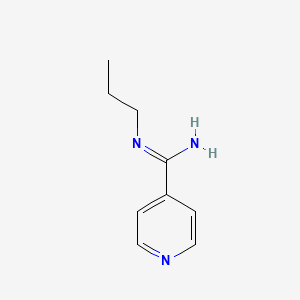
![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
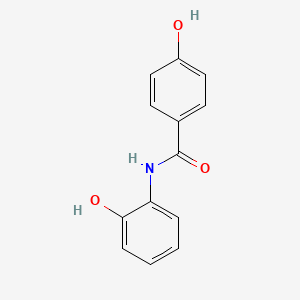
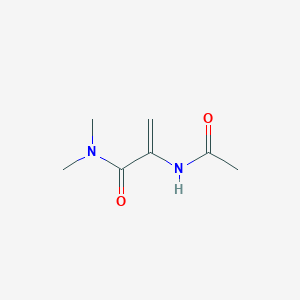
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)
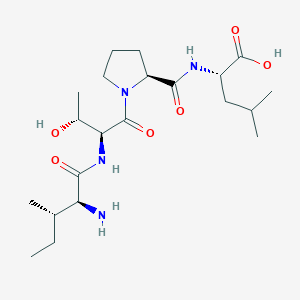
![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
